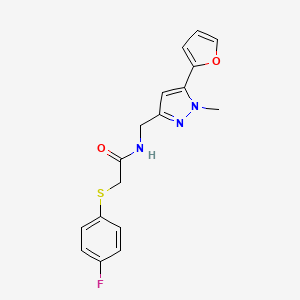

2-((4-fluorophenyl)thio)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide

描述

This compound is a thioacetamide derivative featuring a 4-fluorophenylthio group linked to a carbonyl, with an N-substituted methyl-pyrazole moiety bearing a furan-2-yl substituent. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the furan ring may contribute to π-π stacking interactions in biological targets .

属性

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S/c1-21-15(16-3-2-8-23-16)9-13(20-21)10-19-17(22)11-24-14-6-4-12(18)5-7-14/h2-9H,10-11H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGHMJUZTLMZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)CSC2=CC=C(C=C2)F)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Thioether: The reaction between 4-fluorothiophenol and an appropriate alkylating agent under basic conditions to form the fluorophenyl thioether.

Synthesis of the Pyrazole Intermediate: The reaction of furan-2-carbaldehyde with hydrazine hydrate and a methylating agent to form the 5-(furan-2-yl)-1-methyl-1H-pyrazole.

Coupling Reaction: The final step involves coupling the fluorophenyl thioether with the pyrazole intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

化学反应分析

Types of Reactions

2-((4-fluorophenyl)thio)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and furan rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

科学研究应用

2-((4-fluorophenyl)thio)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of 2-((4-fluorophenyl)thio)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrazole-Based Analogs

2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide ()

- Structure: Pyrazole core with 4-chlorophenyl and cyano substituents.

- Key Differences : Replaces the 4-fluorophenylthio group with a chloroacetamide and lacks the furan substituent.

N-(4-Fluorophenyl)-2-((5-(Furan-2-yl)-4-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)Acetamide ()

- Structure : Triazole core instead of pyrazole, with a 4-phenyl group and furan-2-yl substituent.

- Key Differences : The triazole ring (three nitrogen atoms) may alter hydrogen-bonding capacity and metabolic stability. The phenyl group at position 4 increases steric bulk compared to the methyl group in the target compound.

- Implications : Triazoles are often associated with antimicrobial or anticancer activity, suggesting divergent biological targets compared to pyrazole-based analogs .

Triazole-Based Analogs

2-((4-Allyl-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(4-Fluorophenyl)Acetamide (CAS: 442641-49-8, )

Imidazole and Other Heterocyclic Analogs

N-(4-(5-(4-Fluorophenyl)-2-(Methylthio)-1H-Imidazol-4-yl)Pyridin-2-yl)-2-((3-Phenyl-4-Oxo-3,4,6,7-Tetrahydrothieno[3,2-d]Pyrimidin-2-yl)Thio)Acetamide ()

- Structure: Imidazole-thienopyrimidine hybrid with 4-fluorophenyl and methylthio groups.

- Key Differences: The fused thienopyrimidine system enhances planar rigidity, likely improving kinase (e.g., CK1δ) inhibition.

- Implications : Demonstrates how fluorophenyl-thioacetamide motifs are leveraged in kinase inhibitors, suggesting a possible overlap in therapeutic applications .

Structural and Functional Comparison Table

Key Research Findings

- Substituent Effects : Fluorine atoms and thioether linkages (as in the target compound) enhance lipophilicity and metabolic stability , critical for oral bioavailability .

- Heterocyclic Core Influence : Pyrazoles are associated with insecticidal activity (), while triazoles and imidazoles often target enzymes or kinases .

- Furan Role : The furan-2-yl group in the target compound and analogs may mediate interactions with aromatic residues in binding pockets, as seen in COX-2 inhibitors () .

生物活性

The compound 2-((4-fluorophenyl)thio)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a synthetic organic molecule notable for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 394.42 g/mol . The structure features a fluorophenyl group , a furan ring , and an acetamide moiety , which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to our compound. For instance, derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis were reported . This suggests that the compound may also possess significant antimicrobial activity.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. Notably, compounds exhibited IC50 values ranging from 0.39 μM to 4.2 μM against cell lines such as MCF7 and A375 .

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| MCF7 | 0.46 | Similar Compound |

| A375 | 4.20 | Similar Compound |

These findings suggest that the compound may inhibit cancer cell proliferation effectively.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyrazole derivatives, one derivative showed significant biofilm inhibition against Staphylococcus species at concentrations similar to those noted above. This underscores the potential of our compound in combating biofilm-associated infections.

Case Study 2: Anticancer Screening

A recent screening of pyrazole derivatives against multiple cancer cell lines revealed that certain modifications in the structure led to improved cytotoxicity profiles. The incorporation of a furan ring was associated with enhanced activity against solid tumors, indicating that our compound could similarly benefit from such structural features.

常见问题

Q. Optimization Tips :

- Temperature : Maintain reflux (70–80°C) for amide bond formation to improve yield .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in thioether formation .

- Purification : Recrystallization from ethanol or aqueous mixtures ensures high purity (>95%) .

How do structural modifications (e.g., fluorophenyl, pyrazole, and furan moieties) influence biological activity and target specificity?

Q. Advanced Research Focus

- Fluorophenyl Group : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., COX-2) via C-F⋯H interactions .

- Pyrazole Core : The 1-methyl substitution reduces metabolic degradation, while the furan-2-yl group at position 5 modulates π-π stacking with aromatic residues in target proteins .

- Thioether Linkage : Increases lipophilicity, improving membrane permeability in antimicrobial assays .

Q. Methodological Approach :

- Use molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenases or bacterial enzymes .

- Compare IC₅₀ values of analogs in enzymatic inhibition assays to quantify substituent effects .

What spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the pyrazole (δ 7.2–7.8 ppm), furan (δ 6.3–6.7 ppm), and fluorophenyl (δ 7.1–7.4 ppm) groups .

- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and quaternary carbons in the pyrazole ring .

- IR Spectroscopy : Detect amide C=O stretches (1640–1680 cm⁻¹) and S-C aromatic vibrations (680–750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. Advanced Validation :

- X-ray Crystallography : Resolve bond angles and dihedral angles for conformational analysis (e.g., thioether S-C bond length ~1.81 Å) .

How can computational methods like DFT and molecular dynamics simulations elucidate the compound’s mechanism of action?

Q. Advanced Research Focus

- Density Functional Theory (DFT) :

- Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the thioether sulfur) .

- Optimize geometry to identify low-energy conformers for docking studies .

- Molecular Dynamics (MD) Simulations :

- Simulate binding stability to COX-2 over 100 ns trajectories; analyze RMSD (<2 Å) to confirm target engagement .

Q. Validation :

- Correlate computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy)?

Advanced Research Focus

Case Study :

- Contradiction : reports anti-inflammatory activity (COX-2 IC₅₀ = 1.2 µM), while antimicrobial data (MIC = 8 µg/mL) suggests a different primary target .

Resolution Strategies :

Selective Assays : Use isoform-specific enzymes (e.g., COX-1 vs. COX-2) to rule off-target effects .

Proteomics : Perform pull-down assays with biotinylated analogs to identify binding partners in bacterial vs. mammalian cells .

Structural Analysis : Compare X-ray structures of compound-bound COX-2 and bacterial FabI to clarify dual activity .

What are the challenges in scaling up synthesis while maintaining purity, and how can they be mitigated?

Q. Basic Research Focus

- Challenge 1 : Low yield in thioether formation due to side reactions.

Solution : Use excess 4-fluorothiophenol (1.5 eq.) and slow addition of chloroacetamide to minimize disulfide byproducts . - Challenge 2 : Recrystallization inefficiency for large batches.

Solution : Switch to gradient cooling (50°C → 4°C over 12 h) in ethanol/water (3:1) to enhance crystal uniformity .

Q. Quality Control :

- HPLC : Monitor purity with a C18 column (MeCN/H₂O gradient, 254 nm UV); require ≥98% peak area .

How can structure-activity relationship (SAR) studies be systematically designed for this compound class?

Q. Advanced Research Focus

- Step 1 : Synthesize analogs with variations at the furan (e.g., thiophene replacement) and pyrazole (e.g., 3-trifluoromethyl substitution) positions .

- Step 2 : Test in parallel assays (e.g., COX inhibition, antimicrobial disk diffusion) to rank substituent effects .

- Step 3 : Perform 3D-QSAR using CoMFA/CoMSIA to model steric/electrostatic contributions to activity .

Q. Data Interpretation :

- A >10-fold increase in activity with 4-fluorophenyl vs. phenyl suggests critical halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。